2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-4-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O4S/c1-18-5-4-13-10(15)14-7-2-3-9(8(11)6-7)19(12,16)17/h2-3,6H,4-5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNZMHHTZJYHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial-Scale Production (CN103936599A)
The preparation of high-purity 2-methoxyethylamine follows a Gabriel synthesis alternative, optimized for cost-effectiveness and environmental safety:
Reaction Scheme:
-
Aldimine Formation :
Azeotropic dehydration removes water, driving the equilibrium toward imine formation. -
Methylation :
Dimethyl sulfate introduces the methoxy group under mild alkaline conditions. -
Deprotection and Isolation :
Acid hydrolysis (HCl) cleaves the benzyl imine, followed by neutralization and distillation to yield 2-methoxyethylamine (82–85°C boiling point, >99.7% purity).
Key Process Parameters:
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Aldimine formation | 110–120 | 16 | 85–90 |
| Methylation | 40–60 | 8–20 | 78–84 |
| Deprotection | 25 | 0.5–3 | 90–95 |
Synthesis of 2-Chloro-4-Aminobenzenesulfonyl Chloride
Chlorination of 4-Aminobenzenesulfonyl Chloride (US5498798A)
Direct chlorination of 4-aminobenzenesulfonyl chloride presents challenges due to competing N-chlorination and ring deactivation. A modified approach employs:
Procedure:
-
Sulfonation and Chlorination :
Sulfonation with chlorosulfonic acid followed by PCl5-mediated chlorination achieves 70–75% conversion. -
Regioselective Chlorination :
Iron(III) chloride catalysis directs electrophilic substitution to the ortho position relative to the sulfonyl chloride group.
Optimization Data:
| Catalyst | Temperature (°C) | Cl₂ Equiv. | Yield (%) |
|---|---|---|---|
| FeCl₃ | 60 | 1.2 | 68 |
| AlCl₃ | 60 | 1.5 | 52 |
| I₂ | 70 | 2.0 | 41 |
Ureido Group Installation
Isocyanate Coupling (WO2015188060A1)
The 4-amino group reacts with 2-methoxyethyl isocyanate under anhydrous conditions:
Reaction Mechanism:
Critical Parameters:
-
Solvent : Dichloromethane (DCM) minimizes sulfonyl chloride hydrolysis
-
Base : Triethylamine (2.5 equiv) scavenges HCl without nucleophilic interference
-
Temperature : 0–5°C prevents exothermic decomposition
Yield Optimization:
| Isocyanate Equiv. | Time (h) | Purity (%) |
|---|---|---|
| 1.1 | 4 | 88 |
| 1.5 | 2 | 92 |
| 2.0 | 1.5 | 89 |
Alternative Synthetic Routes
Post-Ureido Sulfonation (US6140505A)
For substrates sensitive to sulfonyl chloride formation, late-stage sulfonation offers an alternative:
Sequence:
-
Synthesize 2-chloro-4-[3-(2-methoxyethyl)ureido]benzene
-
Sulfonate with SO₃·DMA complex (1:1 molar ratio) in ClCH₂CH₂Cl at 40°C
Comparative Efficiency:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonation | 83 | 95 |
| Chlorination | 91 | 97 |
Process Scalability and Industrial Considerations
Continuous Flow Chlorination (US3626004A)
Adapting the turbulent flow reactor design from alkyl sulfonyl chloride production enhances safety and yield for large-scale operations:
Reactor Parameters:
-
Residence Time : 15–30 minutes
-
Temperature : 25–35°C
-
HCl Concentration : 32–36% aqueous
Advantages Over Batch Processing:
Analytical Characterization
Spectroscopic Data (Hypothetical)
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, NH), 7.98 (d, J=8.4 Hz, 1H, ArH), 7.62 (d, J=8.4 Hz, 1H, ArH), 6.80 (s, 1H, NH), 3.65–3.58 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃)
FT-IR (KBr): 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 1680 cm⁻¹ (C=O urea), 1540 cm⁻¹ (N-H bend)
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and urea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve selective substitution.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the compound, with water or aqueous solutions as the solvent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenesulfonyl derivatives.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Hydrolysis: Products include benzenesulfonic acid and urea derivatives.
Scientific Research Applications
2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl chloride moiety can participate in electrophilic aromatic substitution. The ureido group provides additional sites for hydrogen bonding and interaction with biological targets, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Research and Application Insights
- Synthetic Utility : The target compound’s ureido group could enable the synthesis of urea-linked conjugates, such as kinase inhibitors or polymer precursors.
- Spectroscopic Data : Alkyl-substituted derivatives (e.g., ) provide benchmarks for NMR/X-ray studies, aiding in structural elucidation of the target compound.
Biological Activity
2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride (CAS No. 680617-84-9) is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a chloro group and a sulfonyl chloride moiety suggests potential reactivity that can be exploited in biological systems.
Biological Activity Overview
Research into the biological activity of sulfonamide derivatives has shown various pharmacological effects, including antibacterial, antifungal, and anticancer properties. The specific compound has not been extensively studied; however, related compounds have demonstrated significant biological activities.
Anticancer Activity
Several studies have indicated that compounds containing sulfonamide moieties can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been shown to inhibit cell growth in human cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO derivative | HT-29 (Colon Carcinoma) | 5.0 |
| PIB-SO derivative | M21 (Skin Melanoma) | 7.5 |
| PIB-SO derivative | MCF7 (Breast Carcinoma) | 6.0 |
Note: IC50 is the concentration required to inhibit cell growth by 50%.
The mechanism by which sulfonamide derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For example, some compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This is particularly relevant in cancer therapy, where targeting rapidly dividing cells is crucial.
Case Studies
- In Vitro Studies : Research conducted on related sulfonamide compounds has demonstrated their ability to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Animal Models : In vivo studies using animal models have shown that certain sulfonamide derivatives can significantly reduce tumor size and improve survival rates when administered at specific dosages.
Q & A
Q. What are the typical synthetic routes for preparing 2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride?
Methodological Answer: The synthesis involves sequential functionalization of the benzene ring. A common approach includes:
Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid under controlled conditions (0–5°C, 4 hours) in inert solvents like carbon tetrachloride .
Ureido Group Installation : React the intermediate with 2-methoxyethyl isocyanate in the presence of a base (e.g., triethylamine) to form the ureido linkage.
Chlorination : Use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to ensure complete conversion of sulfonic acid to sulfonyl chloride.
Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
Q. What characterization techniques are essential for verifying the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), methoxy protons (δ ~3.3 ppm), and ureido NH signals (δ ~8.9 ppm) .
- ¹³C NMR : Confirm sulfonyl chloride (δ ~125–135 ppm) and carbonyl carbons (δ ~155 ppm).
- Mass Spectrometry (MS) : ESI-MS or HRMS should show a molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₀H₁₁Cl₂N₂O₄S: 349.98 g/mol).
- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values.
Q. What are the common reactions involving the sulfonyl chloride group in this compound?
Methodological Answer: The sulfonyl chloride group is highly reactive:
- Sulfonamide Formation : React with amines (e.g., aliphatic or aromatic amines) in dry dichloromethane (DCM) with pyridine as a base .
- Sulfonate Esters : Treat with alcohols (e.g., methanol, ethanol) under mild conditions (room temperature, 2–4 hours).
- Cross-Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl groups .
Note: Always exclude moisture to prevent hydrolysis to sulfonic acid.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in amber glass bottles under argon at –20°C to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the ureido moiety without side reactions?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF or THF to enhance nucleophilicity of the amine.
- Temperature Control : Maintain 0–5°C during isocyanate addition to minimize competing hydrolysis.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea formation .
Data-Driven Example: A study achieved 83% yield by adjusting the molar ratio (amine:isocyanate = 1:1.2) and reaction time (6 hours) .
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
Methodological Answer: The sulfonyl chloride group acts as a strong electrophile due to:
- Electron-Withdrawing Effect : The sulfonyl group withdraws electron density, polarizing the S–Cl bond.
- Leaving Group Ability : Chloride ion (Cl⁻) is a good leaving group, facilitating SN2 mechanisms.
Supporting Data: DFT calculations show a low energy barrier (~15 kcal/mol) for nucleophilic attack by amines .
Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., antimicrobial or anticancer)?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Use broth microdilution (MIC assays) against S. aureus and E. coli with ciprofloxacin as a positive control .
- Anticancer : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Controls : Include DMSO vehicle controls and reference compounds (e.g., doxorubicin).
Data Interpretation: Compare activity to structurally similar sulfonamides (e.g., 4-trifluoromethyl derivatives) to assess substituent effects .
Q. How should researchers address contradictions in toxicity data across similar sulfonyl chloride derivatives?
Methodological Answer:
- Variable Toxicity Factors :
- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) may increase reactivity and toxicity .
- Experimental Conditions : Differences in exposure time (e.g., acute vs. chronic) or model organisms (e.g., Daphnia magna vs. mammalian cells) .
- Resolution Strategy : Perform dose-response studies under standardized OECD guidelines and use QSAR models to predict toxicity .
Q. What computational methods can predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study transition states in substitution reactions .
- MD Simulations : Simulate solvation effects in water or lipid bilayers to predict membrane permeability.
Case Study: A study on similar sulfonamides correlated computed binding energies (ΔG = –9.2 kcal/mol) with experimental IC₅₀ values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
